molecular formula C20H44NO6P B3044084 (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate CAS No. 79645-39-9

(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B3044084
CAS No.: 79645-39-9
M. Wt: 425.5 g/mol
InChI Key: IQYIEYGHUQSRSF-HXUWFJFHSA-N
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Description

®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure makes it an important molecule in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with hexyl bromide in the presence of a base to form the bis(hexyloxy) derivative. This intermediate is then reacted with 2-(trimethylammonio)ethyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into simpler phospholipid analogs.

    Substitution: Nucleophilic substitution reactions can replace the hexyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphates.

Scientific Research Applications

Chemistry

In chemistry, ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex phospholipids and as a reagent in various organic reactions.

Biology

In biological research, this compound is utilized in the study of cell membranes and lipid bilayers. Its ability to form vesicles makes it a valuable tool in the investigation of membrane dynamics and protein-lipid interactions.

Medicine

In medicine, ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is explored for its potential in drug delivery systems. Its amphiphilic properties allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Industry

Industrially, this compound is used in the formulation of cosmetics and personal care products. Its emulsifying properties help in the stabilization of creams and lotions.

Mechanism of Action

The mechanism of action of ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with lipid bilayers. The hydrophobic hexyl chains embed into the lipid bilayer, while the hydrophilic phosphate group interacts with the aqueous environment. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific proteins and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A major component of cell membranes, similar in structure but with different alkyl chains.

    Phosphatidylethanolamine: Another phospholipid with ethanolamine instead of the trimethylammonio group.

    Phosphatidylserine: Contains serine as the head group, involved in cell signaling.

Uniqueness

®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its specific combination of hexyl chains and the trimethylammonioethyl group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in drug delivery and membrane studies.

Properties

IUPAC Name

[(2R)-2,3-dihexoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYIEYGHUQSRSF-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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